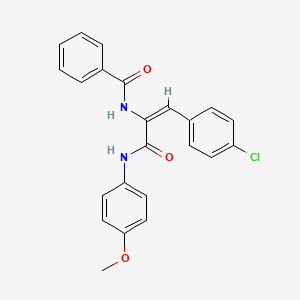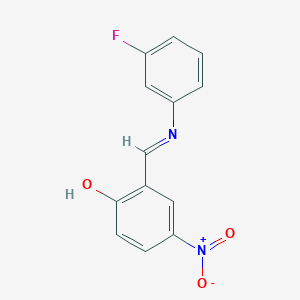![molecular formula C22H20N2O5S2 B11704098 (5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11704098.png)
(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「(5E)-5-{3-エトキシ-4-[(4-ニトロベンジル)オキシ]ベンジリデン}-3-(プロプ-2-エン-1-イル)-2-チオキソ-1,3-チアゾリジン-4-オン」は、チアゾリジンオン類に属する合成有機分子です。 チアゾリジンオン類は、抗菌、抗炎症、抗がん作用など、多様な生物活性で知られています。 この特定の化合物は、複数の官能基を持つ複雑な構造を特徴とし、科学研究のさまざまな分野において注目されています。
準備方法
合成経路と反応条件
「(5E)-5-{3-エトキシ-4-[(4-ニトロベンジル)オキシ]ベンジリデン}-3-(プロプ-2-エン-1-イル)-2-チオキソ-1,3-チアゾリジン-4-オン」の合成は、通常、複数段階の有機反応を伴います。 一般的な合成経路には、以下のようなものがあります。
チアゾリジンオンコアの形成: チアゾリジンオンコアは、適切なアルデヒドとチオセミカルバジドを酸性条件下で反応させることによって合成できます。
置換基の導入: エトキシ基とニトロベンジル基は、求核置換反応によって導入することができます。
最終的な組み立て: 最終的な化合物は、多くの場合、還流条件下での縮合反応によって組み立てられ、ベンジリデン結合を形成します。
工業生産方法
このような化合物の工業生産方法では、多くの場合、収率と純度を最大化するために反応条件を最適化します。 これには、触媒の使用、温度と圧力の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
「(5E)-5-{3-エトキシ-4-[(4-ニトロベンジル)オキシ]ベンジリデン}-3-(プロプ-2-エン-1-イル)-2-チオキソ-1,3-チアゾリジン-4-オン」は、以下を含むさまざまな化学反応を受けることができます。
酸化: チオキソ基は、酸化されてスルホキシドまたはスルホンを形成することができます。
還元: ニトロ基は、水素ガスとパラジウム触媒などの還元剤を使用してアミノ基に還元することができます。
置換: エトキシ基は、適切な条件下で他の求核剤に置換することができます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸 (m-CPBA)
還元: 炭素上のパラジウム (Pd/C) を用いた水素ガス、水素化ホウ素ナトリウム (NaBH4)
置換: ハロアルカン、アミンまたはチオールなどの求核剤
主な生成物
酸化: スルホキシド、スルホン
還元: アミノ誘導体
置換: さまざまな置換チアゾリジンオン
科学研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。 そのユニークな構造により、さまざまな改変が可能となり、有機合成において汎用性の高い中間体となります。
生物学
生物学的には、チアゾリジンオン類は、抗菌および抗炎症作用で知られています。 この化合物は、細菌の増殖を阻害したり、生物系における炎症を軽減する可能性があるかどうかが研究されています。
医学
医学では、類似の構造を持つ化合物は、抗がん剤として有望視されています。 研究では、化合物が癌細胞のアポトーシスを誘導したり、腫瘍の増殖を阻害したりする能力に焦点を当てています。
産業
工業的には、このような化合物は、新しい医薬品、農薬、特定の特性を持つ材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, thiazolidinones are known for their antimicrobial and anti-inflammatory properties. This compound may be studied for its potential to inhibit bacterial growth or reduce inflammation in biological systems.
Medicine
In medicine, compounds with similar structures have shown promise as anticancer agents. Research may focus on the compound’s ability to induce apoptosis in cancer cells or inhibit tumor growth.
Industry
Industrially, such compounds can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
作用機序
「(5E)-5-{3-エトキシ-4-[(4-ニトロベンジル)オキシ]ベンジリデン}-3-(プロプ-2-エン-1-イル)-2-チオキソ-1,3-チアゾリジン-4-オン」の作用機序には、特定の分子標的との相互作用が関与しています。 チアゾリジンオンコアは、酵素や受容体と相互作用し、生物学的経路の阻害または活性化につながる可能性があります。 ニトロベンジル基は、生物還元を受けて反応性中間体を形成することにより、生物活性に貢献している可能性があります。
類似の化合物との比較
類似の化合物
(5E)-5-{3-エトキシ-4-[(4-ニトロベンジル)オキシ]ベンジリデン}-2-チオキソ-1,3-チアゾリジン-4-オン: プロプ-2-エン-1-イル基がありません。
(5E)-5-{3-エトキシ-4-[(4-アミノベンジル)オキシ]ベンジリデン}-3-(プロプ-2-エン-1-イル)-2-チオキソ-1,3-チアゾリジン-4-オン: ニトロ基がアミノ基に置き換えられています。
独自性
「(5E)-5-{3-エトキシ-4-[(4-ニトロベンジル)オキシ]ベンジリデン}-3-(プロプ-2-エン-1-イル)-2-チオキソ-1,3-チアゾリジン-4-オン」におけるプロプ-2-エン-1-イル基の存在と官能基の特定の配置は、類似の化合物と比較して、ユニークな生物活性と化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: Lacks the prop-2-en-1-yl group.
(5E)-5-{3-ethoxy-4-[(4-aminobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: Nitro group replaced with an amino group.
Uniqueness
The presence of the prop-2-en-1-yl group and the specific arrangement of functional groups in “(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” may confer unique biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C22H20N2O5S2 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
(5E)-5-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20N2O5S2/c1-3-11-23-21(25)20(31-22(23)30)13-16-7-10-18(19(12-16)28-4-2)29-14-15-5-8-17(9-6-15)24(26)27/h3,5-10,12-13H,1,4,11,14H2,2H3/b20-13+ |
InChIキー |
DSFLKTBZTHZDPW-DEDYPNTBSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)OCC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OCC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11704015.png)
![(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11704030.png)


![(2E)-1-(2,4-dinitrophenyl)-2-[(5-phenylfuran-2-yl)methylidene]hydrazine](/img/structure/B11704045.png)
![N-Benzyl-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide](/img/structure/B11704047.png)
![1-[4-methyl-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11704065.png)


![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B11704083.png)
![(2E)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B11704088.png)
![2-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11704095.png)
![(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11704096.png)

